Iodocyclopentane

Catalog No.
S1502663
CAS No.
1556-18-9
M.F
C5H9I
M. Wt
196.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodocyclopentane

CAS Number

1556-18-9

Product Name

Iodocyclopentane

IUPAC Name

iodocyclopentane

Molecular Formula

C5H9I

Molecular Weight

196.03 g/mol

InChI

InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2

InChI Key

PCEBAZIVZVIQEO-UHFFFAOYSA-N

SMILES

C1CCC(C1)I

Canonical SMILES

C1CCC(C1)I

The exact mass of the compound Iodocyclopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6071. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iodocyclopentane (CAS 1556-18-9) is a highly reactive, five-membered cyclic alkyl halide utilized as a cyclopentyl-transfer reagent and radical precursor in advanced organic synthesis . Characterized by a weak carbon-iodine bond and the relatively low steric hindrance of its planar-like cyclopentyl ring, it excels in both bimolecular nucleophilic substitution (SN2) and single-electron transfer (SET) pathways. For industrial and pharmaceutical procurement, iodocyclopentane is selected when mild conditions, rapid kinetics, and high yields are required for introducing a cyclopentyl moiety, especially in the synthesis of active pharmaceutical ingredients (APIs) and complex organometallic intermediates.

Attempting to substitute iodocyclopentane with cheaper analogs like bromocyclopentane or closely related homologs like cyclohexyl iodide frequently compromises process efficiency. Bromocyclopentane possesses a significantly higher bond dissociation energy, demanding harsher reaction conditions, extended heating times, or the addition of iodide catalysts to achieve acceptable conversion rates in cross-coupling and SN2 reactions [1]. Meanwhile, substituting with cyclohexyl iodide introduces severe steric and torsional strain during the transition state due to axial interactions in the chair conformation. This structural difference dramatically suppresses reaction rates in both nucleophilic substitutions and halogen-atom transfer (XAT) radical processes [2]. Consequently, using these generic alternatives often leads to incomplete conversions, lower isolated yields, and increased purification burdens.

Superior Kinetics in Halogen-Atom Transfer (XAT) Radical Formations

In photoredox and radical-mediated pathways, the ring size of the cyclic halide critically dictates the reaction rate. Kinetic evaluations of XAT processes reveal that cyclopentyl iodide reacts significantly faster than its six-membered homolog. Specifically, cyclohexyl iodide exhibits a 4.5-fold decrease in reactivity compared to cyclopentyl iodide. This sharp drop is attributed to the deactivating torsional effects and conformational rigidity of the cyclohexane chair, which are absent in the more flexible cyclopentyl system [1].

Evidence DimensionXAT reaction rate relative difference
Target Compound DataBaseline reference rate (1.0x)
Comparator Or BaselineCyclohexyl iodide (4.5-fold slower reactivity)
Quantified Difference4.5x higher reactivity for the cyclopentyl system
ConditionsXAT from alkyl iodides to α-aminoalkyl radicals

For procurement in photoredox and radical chemistry, selecting the cyclopentyl iodide ensures rapid radical generation, minimizing side reactions and maximizing overall yield.

Accelerated Yields in Palladium-Catalyzed Intermolecular Heck Reactions

The leaving group ability directly impacts the efficiency of transition-metal-catalyzed cross-couplings. In palladium-catalyzed intermolecular Heck reactions with styrene, iodocyclopentane demonstrates superior reactivity over bromocyclopentane. Under identical catalytic conditions, iodocyclopentane achieved a 78% isolated yield in just 12 hours, whereas bromocyclopentane yielded only 47% even with extended reaction times. The weaker C-I bond facilitates a much faster oxidative addition step [1].

Evidence DimensionIsolated product yield
Target Compound Data78% yield in 12 hours
Comparator Or BaselineBromocyclopentane (47% yield)
Quantified Difference+31% absolute yield increase
ConditionsPd(PPh3)4/dppf catalyzed Heck reaction with styrene at 110 °C

Buyers scaling up cross-coupling processes can justify the higher cost of the iodide through significantly improved throughput, higher yields, and reduced reactor time.

Enhanced Conversion in Photoinduced Carbonylative Cross-Coupling

In the synthesis of complex amides via photoinduced copper-catalyzed carbonylative cross-coupling, the choice of the cyclic iodide precursor influences the final isolated yield. When subjected to mild, room-temperature carbonylative coupling with amines, cyclopentyl iodide delivered an exceptional 96% yield of the corresponding amide. In contrast, cyclohexyl iodide provided an 85% yield under the exact same conditions [1].

Evidence DimensionIsolated yield of carbonylated product (amide)
Target Compound Data96% yield
Comparator Or BaselineCyclohexyl iodide (85% yield)
Quantified Difference11% higher isolated yield
Conditions[Cu(bcp)DPEphos]PF6 catalyzed photoinduced coupling at room temperature

In late-stage functionalization or API synthesis, maximizing the yield of the coupling step is critical, making iodocyclopentane a highly effective choice for introducing a cyclic moiety.

Rapid Alkylation Kinetics for Highly Hindered Nucleophiles

When reacting with highly hindered nucleophiles, such as extended π-conjugated bis-enolates, steric bulk around the electrophilic carbon dictates the success of the SN2 pathway. Cyclopentyl iodide provides an excellent balance of reactivity and low steric profile, achieving 78% conversion in just 15 minutes. In contrast, sterically hindered primary acyclic iodides like neopentyl iodide stall at 50% conversion under the same timeframe, proving that the flat cyclopentyl ring minimizes transition-state clashes [1].

Evidence DimensionConversion rate at 15 minutes
Target Compound Data78% conversion
Comparator Or BaselineNeopentyl iodide (50% conversion)
Quantified Difference28% higher conversion in early-stage kinetics
ConditionsAlkylation of bis-enolates at low temperatures

For synthesizing sterically congested molecules, iodocyclopentane prevents stalled reactions and ensures rapid, complete conversion where bulkier or acyclic alternatives fail.

Pharmaceutical Intermediate Synthesis (API Alkylation)

Directly leveraging its superior SN2 and cross-coupling kinetics, iodocyclopentane is a highly efficient reagent for installing cyclopentyl groups onto heteroatoms or carbon frameworks in drug discovery and API manufacturing, avoiding the sluggish reaction times and lower yields associated with bromocyclopentane [1].

Photoredox and Radical Trapping Workflows

Due to its highly favorable XAT profile and lack of deactivating torsional strain compared to cyclohexyl iodide, this compound is ideal for generating cyclopentyl radicals in state-of-the-art photoredox catalytic cycles and metallaphotoredox cross-couplings [2].

Organometallic Precursor Generation

Used to rapidly generate cyclopentylmagnesium iodide (Grignard) or cyclopentylzinc reagents under mild conditions. The weak C-I bond ensures reliable initiation and complete metal insertion, bypassing the transport-limited and often stubborn initiation phases associated with cyclopentyl bromide [1].

XLogP3

3.6

Boiling Point

166.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1556-18-9

Wikipedia

Cyclopentane, iodo-

General Manufacturing Information

Cyclopentane, iodo-: INACTIVE

Dates

Last modified: 08-15-2023

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